N-Benzyl-4-methoxyaniline
Description
Contextualization within Aniline (B41778) Derivatives Research
N-Benzyl-4-methoxyaniline belongs to the large class of organic compounds known as aniline derivatives. Anilines, which are compounds containing an amino group attached to a benzene (B151609) ring, are pivotal in many areas of chemistry. The properties and reactivity of aniline derivatives are heavily influenced by the nature and position of substituents on the aromatic ring.
In the case of this compound, the presence of the electron-donating methoxy (B1213986) (-OCH₃) group on the aniline ring and the bulky benzyl (B1604629) group on the nitrogen atom dictates its specific chemical behavior. Research often involves comparing its properties to those of other N-benzylated anilines with different substituents to understand structure-activity relationships. For instance, studies have been conducted on analogues such as N-benzyl-3-chloroaniline, N-benzyl-4-chloroaniline, and N-benzyl-4-fluoroaniline to observe how varying the electronic nature of the substituent impacts the molecule's characteristics and reactivity in synthetic procedures. rsc.org The parent compound, N-benzylaniline, which lacks the methoxy group, serves as a fundamental reference point for these comparisons. orgsyn.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17377-95-6 nih.gov |
| Molecular Formula | C₁₄H₁₅NO nih.gov |
| Molecular Weight | 213.28 g/mol biosynth.comavantorsciences.com |
| Melting Point | 48-50 °C avantorsciences.com |
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The utility of this compound is most evident in its role as a versatile intermediate in organic synthesis and a scaffold in medicinal chemistry.
In organic synthesis, it serves as a starting material for constructing more complex molecular architectures. For example, it can be used to synthesize carbamoyl (B1232498) fluorides. In one reported procedure, this compound was reacted to produce N-benzyl-N-(4-methoxyphenyl)carbamoyl fluoride, achieving a 97% yield after purification. yorku.ca Its reactivity also makes it a valuable reagent for producing various substituted anilines and other aromatic compounds. The compound and its derivatives are also utilized in the production of dyes and pigments.
In the field of medicinal chemistry, derivatives of this compound have shown notable biological activities. Research has indicated that certain derivatives exhibit potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Furthermore, the core structure is explored in the development of new therapeutic agents. biosynth.com It has also been identified as a substrate for the enzyme glutamate (B1630785) dehydrogenase. biosynth.com
Table 2: Selected Synthesis Methods for this compound
| Reactants | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| p-Anisidine (B42471), Benzyl alcohol | Triphenyl phosphite, heated to 177-231 °C for 5 hours | 83% | prepchem.com |
Historical Perspective of this compound Research
The specific historical timeline for this compound is not extensively documented on its own. Instead, its emergence is intertwined with the broader historical development of aniline chemistry and Schiff bases, which began with Hugo Schiff's work in 1864. Schiff's discovery of the condensation reaction between primary amines and carbonyl compounds to form imines (now known as Schiff bases) opened the door for the synthesis of a vast array of substituted aniline derivatives.
N-Benzylidene-4-methoxyaniline, the Schiff base intermediate formed from 4-methoxyaniline and benzaldehyde (B42025), is a direct precursor to this compound via reduction. The study of such Schiff bases and their subsequent reduction became a common strategy for preparing N-alkylated and N-benzylated anilines. Over time, various methods for the synthesis of this compound have been developed. An early reported method involves the direct condensation of p-anisidine with benzyl alcohol at high temperatures. prepchem.com More contemporary methods focus on improving efficiency and yield, such as the ruthenium-catalyzed reductive amination of 4-methoxyaniline and benzaldehyde, which can achieve yields as high as 95% under milder conditions. This evolution in synthetic methodology reflects the ongoing effort in organic chemistry to develop more efficient and practical routes to valuable chemical compounds.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Anisidine (4-methoxyaniline) |
| Benzyl alcohol |
| Triphenyl phosphite |
| N-benzyl-3-chloroaniline |
| N-benzyl-4-chloroaniline |
| N-benzyl-4-fluoroaniline |
| N-benzylaniline |
| N-benzyl-N-(4-methoxyphenyl)carbamoyl fluoride |
| Aldose reductase |
| Glutamate dehydrogenase |
| Benzaldehyde |
| N-Benzylidene-4-methoxyaniline |
| N-Benzyl-4-bromoaniline |
| N-Benzyl-4-methylaniline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJGMDKVVOEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334009 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17377-95-6 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Benzyl 4 Methoxyaniline and Its Derivatives
Reductive Amination Strategies
Reductive amination is a cornerstone process for synthesizing amines from carbonyl compounds. beilstein-journals.org This method typically involves a two-step sequence where a primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the target amine. beilstein-journals.org For the synthesis of N-Benzyl-4-methoxyaniline, the common precursors are 4-methoxyaniline (p-anisidine) and benzaldehyde (B42025).
The initial step in this synthetic route is the acid-catalyzed condensation of 4-methoxyaniline with benzaldehyde to form the Schiff base intermediate, N-benzylidene-4-methoxyaniline. researchgate.net This reaction is a reversible process where the nitrogen of the primary amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration under appropriate conditions, often with azeotropic removal of water, drives the equilibrium towards the formation of the imine. youtube.com The synthesis of imines can be achieved under various conditions, including room temperature and solvent-free environments, highlighting the efficiency of this transformation. researchgate.net
Once the N-benzylidene-4-methoxyaniline intermediate is formed, it is reduced to the final secondary amine product, this compound. This reduction must be selective for the imine double bond without affecting the aromatic rings. Several techniques are employed for this purpose.
Catalytic hydrogenation is a widely employed method for the reduction of imines. This process involves the use of a metal catalyst, such as Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), or Raney Nickel, in the presence of hydrogen gas. google.comresearchgate.net The imine intermediate is dissolved in a suitable solvent and exposed to hydrogen gas under pressure in the presence of the catalyst. This method is highly efficient and often results in high yields of the desired amine. For instance, Pt/C has been effectively used in the hydrogenation of imines to produce chiral amine intermediates. google.com Similarly, Raney Ni is a well-established catalyst for amination reactions. researchgate.net
Metal borohydrides, particularly sodium borohydride (B1222165) (NaBH₄), are common and effective reagents for the reduction of imines. researchgate.net NaBH₄ is a mild reducing agent that selectively reduces the imine functionality without affecting other functional groups like esters or aromatic rings.
A particularly efficient protocol involves the use of sodium borohydride in conjunction with a cation exchange resin, such as DOWEX® 50WX8, in a solvent like tetrahydrofuran (THF). redalyc.org This system facilitates a high-yield synthesis of this compound from benzaldehyde and 4-methoxyaniline in a one-pot reaction. redalyc.org The resin acts as a recyclable catalyst for the reaction. redalyc.org Another effective system for imine reduction is the combination of NaBH₄ with acetic acid. arkat-usa.org
| Reactants | Reagent/Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde, 4-Methoxyaniline | NaBH₄ / DOWEX® 50WX8 | THF | 20 min | 90% | redalyc.org |
| Benzyl (B1604629) alcohol, p-Anisidine (B42471) | Ruthenium complex / KOtBu | Toluene | Not specified | 85% |
In line with the principles of green chemistry, several environmentally benign protocols for reductive amination have been developed. These methods aim to reduce the environmental impact by using less hazardous solvents and reagents. beilstein-journals.orggctlc.org
One such approach employs zinc powder in an aqueous alkaline solution as the reducing agent. beilstein-journals.org This method provides a green alternative to the use of complex hydrides and volatile organic solvents, affording the desired secondary amines in good yields. beilstein-journals.org Another green methodology utilizes aluminum trichloride (AlCl₃) with polymethylhydrosiloxane (PMHS) as an inexpensive and stable reducing agent in ethanol, which avoids the need for an inert atmosphere. rsc.org The development of such protocols is crucial for both laboratory-scale and industrial applications, promoting safer and more sustainable chemical manufacturing. gctlc.org
Subsequent Reduction Techniques
Ullmann-Type C–N Coupling Reactions
The Ullmann condensation, or Ullmann-type coupling, is a classic method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst. researchgate.net This reaction has seen significant advancements, allowing for milder reaction conditions and broader substrate scope. researchgate.net
Copper-Catalyzed Amination of Aryl Halides
The Ullmann condensation, a classic copper-catalyzed reaction, provides a direct route for the N-arylation of amines with aryl halides. nih.gov This methodology has been successfully applied to the synthesis of this compound. A specific protocol involves the reaction of 4-bromoanisole (B123540) with benzylamine (B48309), utilizing a copper(II) oxide (CuO) catalyst. thieme-connect.de The reaction, which can be conducted in water, is facilitated by a ligand, bis(cyclohexanone) oxalyldihydrazone (BCO), in the presence of a base such as potassium hydroxide (KOH) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). thieme-connect.de
This method demonstrates the utility of copper catalysis in forming the crucial C-N bond to yield the target molecule. Under optimized conditions, which may include microwave irradiation to reduce reaction times, this synthesis has been shown to produce this compound in good yields. thieme-connect.de
Table 1: Copper-Catalyzed Synthesis of this compound
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | Benzylamine | CuO (25 mol%) | BCO (50 mol%) | KOH | Water | 82 thieme-connect.de |
Ligand Design and Optimization in Ullmann Coupling
The efficiency of the Ullmann condensation is highly dependent on the nature of the ligand coordinated to the copper catalyst. researchgate.net Historically, these reactions required harsh conditions, but the development of specialized ligands has enabled milder and more efficient transformations. nih.govnih.gov Ligands serve several functions, including stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. researchgate.net
A variety of ligand classes have been explored for copper-catalyzed C-N coupling, including diamines, amino acids, 1,10-phenanthrolines, and oxalamides. researchgate.net For instance, N,N'-dimethylethylenediamine (DMEDA) is a well-established, effective ligand for many Ullmann-type reactions. The design of these ligands often focuses on creating a bidentate chelation to the copper center, which enhances the stability and reactivity of the catalyst.
In the synthesis of this compound, bis(cyclohexanone) oxalyldihydrazone (BCO) was employed effectively. thieme-connect.de BCO is a notable ligand as it can form stable complexes with copper ions and functions efficiently in aqueous media, which is environmentally advantageous. thieme-connect.de The success of ligands like BCO highlights a design strategy that introduces specific functional groups to both enhance the ligand's coordinating ability and improve its solubility in greener solvents.
N-Alkylation and N-Methylation of Amines with Alcohols
A prominent and atom-economical method for synthesizing this compound is the N-alkylation of 4-methoxyaniline with benzyl alcohol. This approach, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently reduced in situ by the hydrogen atoms borrowed from the alcohol, regenerating the catalyst and producing water as the sole byproduct. This green chemistry approach avoids the use of alkyl halides and the stoichiometric waste they generate.
Transition Metal Catalysis in N-Alkylation
The "borrowing hydrogen" strategy is predominantly catalyzed by transition metal complexes, with ruthenium, iridium, and nickel being particularly effective. These metals are capable of mediating the necessary hydrogen transfer steps that are central to the catalytic cycle.
Ruthenium complexes are highly efficient catalysts for the N-alkylation of amines with alcohols. Typically, a ruthenium precursor such as [Ru(p-cymene)Cl₂]₂ is used in conjunction with a phosphine ligand and a base. The use of a simple amino amide ligand with a ruthenium catalyst has been shown to facilitate the alkylation of amines under mild conditions, sometimes even at room temperature when the alcohol is used as the solvent. wikipedia.org Research has demonstrated that the reaction of 4-methoxyaniline with benzyl alcohol using a nitrile-substituted N-heterocyclic carbene (NHC)-Ru(II) complex and a potassium tert-butoxide (KOtBu) base at 120 °C results in a high yield of this compound.
Table 2: Ruthenium-Catalyzed N-Alkylation of 4-methoxyaniline with Benzyl Alcohol | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NHC-Ru(II) Complex | KOtBu | 120 | 24 | 86 |
Iridium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, are also powerful catalysts for the N-alkylation of amines with alcohols. These catalysts operate efficiently under basic conditions to promote the borrowing hydrogen cycle. Cyclometalated iridium complexes have shown high activity for this transformation, even in aqueous media, which enhances the green credentials of the process. mdpi.comnsf.gov The N-alkylation of 4-methoxyaniline with benzyl alcohol has been successfully achieved using a nitrile-substituted NHC-Ir(III) complex, affording the desired product in excellent yield.
Table 3: Iridium-Catalyzed N-Alkylation of 4-methoxyaniline with Benzyl Alcohol | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NHC-Ir(III) Complex | KOtBu | 120 | 24 | 86 |
As a more earth-abundant and cost-effective alternative to precious metals like ruthenium and iridium, nickel-based catalysts have garnered significant attention for N-alkylation reactions. Various nickel catalysts, both homogeneous and heterogeneous, have been developed for the selective N-alkylation of anilines with alcohols. Simple systems generated in situ from precursors like Ni(COD)₂ and a base such as KOH can effectively catalyze the reaction without the need for complex ligands. These nickel-catalyzed methods exhibit excellent functional group tolerance and are highly efficient for the functionalization of aniline (B41778) derivatives. Nickel nanoparticles supported on materials like θ-Al₂O₃ have also been shown to be reusable heterogeneous catalysts for this transformation.
Reaction Mechanisms in N-Alkylation
N-alkylation is a fundamental process for forming carbon-nitrogen bonds. In the context of synthesizing this compound, two prominent pathways are the dehydrogenation-condensation pathway, often referred to as the "borrowing hydrogen" methodology, and reductive alkylation via an imine intermediate.
The dehydrogenation-condensation pathway, also known as the hydrogen autotransfer or "borrowing hydrogen" method, is a sustainable approach for the N-alkylation of amines using alcohols. acs.org This process avoids the need for pre-activating the alcohol or using alkylating agents, with water being the only byproduct. acs.org The general mechanism involves three key steps:
Dehydrogenation: A catalyst temporarily removes hydrogen from the alcohol (e.g., benzyl alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde). researchgate.net
Condensation: The in situ generated aldehyde then undergoes a condensation reaction with the amine (4-methoxyaniline) to form an imine intermediate (N-Benzylidene-4-methoxyaniline) and water. researchgate.net
Hydrogenation: The catalyst transfers the "borrowed" hydrogen back to the imine, reducing it to the final secondary amine product, this compound. researchgate.net
This tandem process is efficient as the starting materials and the final product remain in the same oxidation state, eliminating the need for external redox agents. acs.org Various transition metal complexes, including those based on iridium and ruthenium, are often employed as catalysts to facilitate this transformation. nih.gov A specific historical method involves the direct condensation of p-anisidine with benzyl alcohol at high temperatures (177-231 °C) in the presence of triphenyl phosphite, achieving a high yield. prepchem.com
Table 1: Example of Dehydrogenation-Condensation Synthesis
| Reactants | Catalyst/Reagents | Temperature | Time | Yield | Source |
|---|
Reductive alkylation is a widely used method to introduce an alkyl group to an amine. niscpr.res.in This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine using a suitable reducing agent. niscpr.res.in
The mechanism proceeds in two main stages:
Imine Formation: The lone pair of electrons on the nitrogen atom of the amine (4-methoxyaniline) attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This is followed by a proton exchange and the elimination of a water molecule to form a Schiff base, or imine. niscpr.res.in
Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be achieved with various reducing agents. A common laboratory method uses sodium borohydride (NaBH₄) in the presence of a catalytic amount of acetic acid in methanol. nih.gov This method has been used to synthesize the related compound 4-methoxy-N-(4-nitrobenzyl)aniline from p-anisidine and p-nitrobenzaldehyde in high yield (>90%). nih.gov Other systems involve catalytic hydrogenation or the use of silanes with an iridium complex catalyst. niscpr.res.inorganic-chemistry.org
Table 2: Example of Reductive Amination Synthesis
| Reactants | Reagents | Temperature | Time | Yield | Source |
|---|
Condensation Reactions for Related Imine Compounds (e.g., N-Benzylidene-4-methoxyaniline)
The precursor imine, N-Benzylidene-4-methoxyaniline, is a crucial intermediate in the reductive alkylation pathway. It is a Schiff base formed through the condensation of an amine and a carbonyl compound.
The synthesis of N-Benzylidene-4-methoxyaniline is a direct condensation reaction between 4-methoxyaniline (p-anisidine) and benzaldehyde. nih.govresearchgate.net This reaction typically involves mixing equimolar amounts of the two reactants. The reaction can be performed under various conditions, including solvent-free and catalyst-free environments, by simply adjusting the temperature. researchgate.net Green catalysts, such as those derived from kinnow peel powder, have also been shown to be effective, allowing the reaction to proceed rapidly at room temperature. nih.govresearchgate.net
Table 3: Synthesis of N-Benzylidene-4-methoxyaniline at Various Temperatures (Catalyst/Solvent-Free)
| Entry | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Room Temperature | 120 | 80 | researchgate.net |
| 2 | 40 | 60 | 85 | researchgate.net |
| 3 | 60 | 30 | 95 | researchgate.net |
Emerging and Novel Synthetic Routes
To improve efficiency, reduce environmental impact, and shorten reaction times, novel synthetic methodologies are continuously being explored.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemistry, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govijprdjournal.com This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating. nih.gov
This technology has been successfully applied to various C-N bond-forming reactions. For instance, the synthesis of 2,4-dimethoxybenzyaminotriazines has been achieved by reacting disubstituted triazines with 2,4-dimethoxybenzylamine under solvent-free conditions with microwave irradiation for just 5 minutes at 150 °C. researchgate.net This highlights the potential for microwave assistance in the N-alkylation reactions required to produce this compound and its derivatives, offering a greener and more time-efficient synthetic route. ijprdjournal.comresearchgate.net
Table 4: Example of Microwave-Assisted C-N Bond Formation
| Reaction | Conditions | Power | Temperature | Time | Source |
|---|
One-Pot Synthetic Approaches
One-pot synthesis, a strategy to combine multiple reaction steps in a single reactor, offers significant advantages in chemical manufacturing by improving efficiency, reducing waste, and saving time. For this compound, a notable one-pot approach involves the direct condensation of p-anisidine with benzyl alcohol.
In a representative procedure, p-anisidine and benzyl alcohol are heated together in the presence of triphenyl phosphite, which acts as a catalyst. The reaction commences at approximately 177°C, marked by the elimination of water. Over a period of about 5 hours, the temperature is raised to 231°C to drive the condensation to completion. Following the reaction, unreacted starting materials are removed by distillation under reduced pressure. This method allows for the isolation of this compound in a high yield of 83%. prepchem.com
This process exemplifies a classic one-pot condensation, where the formation of the C-N bond and dehydration occur concurrently in the same vessel without the need to isolate intermediates.
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| p-Anisidine, Benzyl alcohol | Triphenyl phosphite | 177°C to 231°C, 5 hours | 83% | prepchem.com |
Hydrogen Autotransfer Processes
Hydrogen autotransfer, also known as the "borrowing hydrogen" methodology, is an atom-economical process for forming carbon-heteroatom bonds. This process avoids the need for pre-activating the alcohol and generates water as the only byproduct. The synthesis of this compound from p-anisidine and benzyl alcohol can be classified as such a process. prepchem.com
The mechanism involves a transition metal catalyst that temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ. The aldehyde then reacts with the amine (p-anisidine) to form a Schiff base intermediate (an imine). In the final step, the catalyst returns the borrowed hydrogen to the imine, reducing it to the final secondary amine product, this compound.
Modern iterations of this reaction utilize sophisticated catalysts to achieve high efficiency under milder conditions. For example, the N-alkylation of 4-methoxyaniline with benzyl alcohol has been accomplished using an NHC-Ir(III) complex as a catalyst in the presence of a base (KOtBu) at 120°C, yielding the desired product in 86% after 24 hours. Ruthenium-based catalysts are also highly effective for the reductive amination of aldehydes and amines. nih.gov Mechanistic studies, including deuterium labeling experiments, have confirmed the hydrogen transfer pathway in these reactions. nih.gov
| Amine | Alcohol/Aldehyde | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| p-Anisidine | Benzyl alcohol | Triphenyl phosphite | 83% | prepchem.com |
| 4-Methoxyaniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | 86% | |
| Aniline | Benzaldehyde | RuCl₂(PPh₃)₃ | Up to 95% (for related systems) | nih.gov |
Industrial Scale Synthesis and Efficiency
The industrial production of this compound prioritizes cost-effectiveness, safety, high yield, and environmental sustainability. The efficiency of a synthesis is evaluated using metrics such as atom economy, reaction mass efficiency, and the E-factor (environmental factor), which quantifies waste generation. researchgate.net
The direct condensation of p-anisidine and benzyl alcohol is well-suited for industrial application. prepchem.com Its high yield of 83% is a key indicator of its efficiency. prepchem.com The process is straightforward, using readily available starting materials and avoiding complex solvents or reagents. The removal of water drives the reaction to completion, and the final purification by vacuum distillation is a standard industrial technique.
For derivatives, catalytic hydrogenation is a common industrial method. For instance, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a related compound, is achieved via hydrogenation using a Pt/C catalyst. This method is highlighted for its high yield, mild reaction conditions, and low cost, making it suitable for large-scale production. google.com Such catalytic processes are favored in industry because the catalysts can often be recovered and reused, further reducing costs and environmental impact. The principles of green chemistry, such as solvent-free reactions and high atom economy, are increasingly important in designing industrial syntheses. researchgate.net
| Method | Key Efficiency Feature | Industrial Relevance |
|---|---|---|
| Direct Condensation | High yield (83%), simple purification | Scalable, cost-effective for bulk production. prepchem.com |
| Catalytic Hydrogenation | High yield, catalyst recyclability, mild conditions | Common for producing derivatives; high atom economy. google.com |
| Hydrogen Autotransfer | High atom economy (water is the only byproduct) | Green and sustainable approach favored in modern industry. |
Chemical Reactivity and Transformation Studies of N Benzyl 4 Methoxyaniline
Oxidation Reactions and Product Formation
The oxidation of N-Benzyl-4-methoxyaniline can target the electron-rich aromatic ring or the secondary amine functionality, leading to a variety of products depending on the oxidizing agent and reaction conditions.
The presence of the electron-donating methoxy (B1213986) group on the aniline (B41778) ring makes this compound susceptible to oxidation to form quinone-type structures. The oxidation of phenols and their ethers, like 4-methoxyphenols, to quinone monoacetals (4,4-dimethoxycyclohexa-2,5-dienones) is a well-established transformation. core.ac.uk Reagents such as thallium(III) nitrate (B79036) (TTN) or phenyliodonium (B1259483) diacetate (PIDA) are effective for this purpose. core.ac.uk
In the case of this compound, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to facilitate the formation of the corresponding quinone derivatives. Similarly, N-[4-(Heptyloxy)benzyl]-4-methoxyaniline, a related compound, can be oxidized by agents like potassium permanganate or hydrogen peroxide to yield corresponding quinones. The reaction proceeds through the oxidation of the electron-rich p-anisidine (B42471) ring system.
Table 1: Reagents for Oxidation of this compound and Related Compounds
| Compound | Oxidizing Agent(s) | Product Type | Reference |
|---|---|---|---|
| This compound | Potassium permanganate, Chromium trioxide | Quinone derivatives | |
| N-[4-(Heptyloxy)benzyl]-4-methoxyaniline | Potassium permanganate, Hydrogen peroxide | Quinone derivatives |
Reduction Reactions and Product Formation
Reduction reactions involving this compound typically focus on the synthesis of the compound itself from an imine precursor rather than the reduction of the aniline or benzyl (B1604629) rings, which would require harsh conditions.
This compound is commonly synthesized via the reduction of an intermediate imine, also known as a Schiff base. nih.gov This imine, N-benzylidene-4-methoxyaniline, is formed through the condensation of 4-methoxyaniline (p-anisidine) and benzaldehyde (B42025). nih.govontosight.ai The subsequent reduction of the carbon-nitrogen double bond (C=N) of the Schiff base yields the target secondary amine, this compound. nih.govresearchgate.net
Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation, selectively reducing the imine functionality without affecting the aromatic rings. nih.govresearchgate.net Studies have demonstrated high yields for this reduction. For instance, a method employing NaBH₄ in conjunction with a cation exchange resin (DOWEX® 50WX8) in THF achieves a 90% yield of this compound from the corresponding precursors in just 20 minutes. redalyc.org Other catalytic systems, such as those using ruthenium complexes for the N-alkylation of p-anisidine with benzyl alcohol, also produce this compound in high yields (85%). rsc.org
Table 2: Synthesis of this compound via Reductive Methods
| Reactants | Reagent/Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde, 4-Methoxyaniline | NaBH₄ / DOWEX® 50WX8 | THF | 20 min | 90% | redalyc.org |
| Schiff base of 4-methoxyaniline and benzaldehydes | NaBH₄ | Not specified | Not specified | High | nih.govresearchgate.net |
| Benzyl alcohol, p-Anisidine | Ruthenium complex, KOtBu | Toluene | Not specified | 85% | rsc.org |
Substitution Reactions
Substitution reactions on this compound can occur on the aromatic rings via electrophilic attack or at the functional groups through nucleophilic substitution.
The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the presence of electron-donating groups: the N-benzylamino group and the methoxy group. libretexts.org Both of these are considered activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org
On the p-anisidine ring, the methoxy group (-OCH₃) and the amino group (-NH-benzyl) strongly activate the ring. The para position relative to the methoxy group is occupied by the nitrogen atom. Therefore, electrophilic attack is directed primarily to the positions ortho to the methoxy group (C2 and C6). The N-benzylamino group also directs ortho/para. The combined effect of these two powerful activating groups makes the p-anisidine ring significantly more reactive than the unsubstituted benzyl ring. libretexts.org Reactions such as halogenation or nitration would be expected to occur preferentially on this electron-rich ring. researchgate.net
Nucleophilic substitution can occur at the nitrogen atom or, under specific conditions, by replacing the methoxy group. A common reaction is the substitution of the hydrogen atom on the secondary amine. For example, this compound can react with acyl chlorides or tosyl chlorides to form N-acylated or N-tosylated derivatives, respectively. nih.gov This reaction proceeds through the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl carbon.
Another documented example is the reaction of this compound with a difluorocarbene source to synthesize N-benzyl-N-(4-methoxyphenyl)carbamoyl fluoride. yorku.ca While direct nucleophilic aromatic substitution to replace the methoxy group is generally difficult, it can be achieved under specific catalytic conditions. Theoretical studies on related aniline derivatives suggest that copper-catalyzed intermolecular nucleophilic substitution is possible, proceeding through a mechanism involving an "umpolung" or reversal of the ring's normal polarity. acs.orgacs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| p-Anisidine |
| N-benzyl p-anisidine |
| N-Benzyl-N-(4-methoxyphenyl)carbamoyl fluoride |
| N-benzylidene-4-methoxyaniline |
| N-[4-(Heptyloxy)benzyl]-4-methoxyaniline |
| 2-methyl-N-methoxyaniline |
| Acyl chlorides |
| Benzaldehyde |
| Benzyl alcohol |
| Chromium trioxide |
| DOWEX® 50WX8 |
| Hydrogen peroxide |
| Phenyliodonium diacetate (PIDA) |
| Potassium permanganate |
| Sodium borohydride |
| Thallium(III) nitrate (TTN) |
| Tosyl chlorides |
| Quinone monoacetals |
Functional Group Interconversions
This compound is a versatile molecule that undergoes a variety of functional group interconversions, making it a valuable intermediate in organic synthesis. These transformations primarily involve the amine and methoxy functionalities, as well as the aromatic rings.
One of the most common reactions is the N-alkylation of the secondary amine. This can be achieved using various alkylating agents and catalytic systems. For instance, the reaction of this compound with benzyl alcohols can be catalyzed by iridium(III) and ruthenium(II) complexes, leading to the formation of tertiary amines. nih.gov Specifically, the use of a nitrile-substituted NHC-Ir(III) catalyst has been shown to be effective for the N-alkylation of anilines with benzyl alcohol. nih.gov In a related transformation, this compound can be converted to its corresponding carbamoyl (B1232498) fluoride. This was accomplished in a 97% yield using difluorocarbene generated from the thermolysis of (triphenylphosphonio)difluoroacetate, which is then oxidized to difluorophosgene. yorku.ca
The benzyl group can also be a site of reaction. For example, this compound can undergo N-arylation . Copper(II) triflate has been used to catalyze the direct oxidation of benzylamines and subsequent N-arylation with diaryliodonium salts, providing a route to N-arylated amides. sciengine.com Ligand-free copper(I) iodide in DMF has also been shown to be an effective catalyst for the N-arylation of benzylamine (B48309) with aryl halides. researchgate.net
The methoxy group on the aniline ring can also participate in reactions. While specific examples for this compound are not extensively detailed, the methoxy group can generally be cleaved to a hydroxyl group under appropriate conditions. Additionally, the aromatic rings can undergo electrophilic aromatic substitution reactions, although the presence of the activating methoxy group and the deactivating (by resonance) but ortho,para-directing amino group can lead to a mixture of products.
Furthermore, the entire molecule can be involved in reductive amination processes. The reaction of 4-methoxyaniline with benzaldehyde is a key method for synthesizing this compound itself. redalyc.org This reaction proceeds through an imine intermediate which is then reduced. redalyc.org Various reducing agents and catalysts can be employed, with one study highlighting the use of cyclometalated ruthenium complexes to achieve a 95% isolated yield.
Finally, the imine analogue of this compound, N-benzylidene-4-methoxyaniline, can be reduced to this compound using sodium borohydride. This represents another important functional group interconversion.
Interactive Data Table: Functional Group Interconversions of this compound
| Reaction Type | Reagents/Catalyst | Product Type | Yield (%) |
| N-Alkylation | Benzyl alcohol, Nitrile-substituted NHC-Ir(III) complex, KOtBu | N-benzyl-N-(substituted-benzyl)-4-methoxyaniline | 86 |
| Carbamoyl Fluoride Synthesis | (Triphenylphosphonio)difluoroacetate, 4-methylpyridine (B42270) N-oxide | N-benzyl-N-(4-methoxyphenyl)carbamoyl fluoride | 97 |
| N-Arylation | Diaryliodonium salts, Cu(OTf)2 | N-Aryl-N-benzyl-4-methoxybenzamide | Moderate to Good |
| N-Arylation | Aryl halides, CuI (ligand-free) | N-Aryl-N-benzyl-4-methoxyaniline | - |
| Reductive Amination (Synthesis) | 4-Methoxyaniline, Benzaldehyde, Cyclometalated Ru complex | This compound | 95 |
| Reduction of Imine | N-Benzylidene-4-methoxyaniline, Sodium borohydride | This compound | - |
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the available literature. However, some insights can be gleaned from related reactions and computational studies.
The kinetics of the formation of N-benzylidene-4-methoxyaniline, the imine precursor to this compound, have been investigated. A study on the reaction of p-anisidine (4-methoxyaniline) with benzaldehyde under solvent-free conditions at various temperatures showed that the reaction proceeds to completion, yielding the imine in 94% yield after 50 minutes at the optimal temperature. researchgate.net This suggests that the initial imine formation, a key step in the reductive amination synthesis of this compound, is relatively fast under these conditions.
For the N-alkylation of amines with alcohols, the reaction rate is influenced by the electronic properties of the substituents. For instance, in the N-alkylation of various anilines with benzyl alcohol catalyzed by an NHC-Ir(III) complex, it was observed that anilines with electron-donating groups, such as the methoxy group in 4-methoxyaniline, exhibited a better formation rate compared to those with electron-withdrawing groups. nih.gov this compound was obtained in an 86% yield, which was higher than the yields for halogen-substituted anilines. nih.gov
Interactive Data Table: Reaction Conditions and Outcomes for this compound and Related Reactions
| Reaction | Substrates | Catalyst/Conditions | Product | Yield (%) | Reaction Time |
| Imine Formation | p-Anisidine, Benzaldehyde | Solvent-free, optimized temperature | N-Benzylidene-4-methoxyaniline | 94 | 50 min |
| N-Alkylation | 4-Methoxyaniline, Benzyl alcohol | NHC-Ir(III) complex, KOtBu, 120 °C | This compound | 86 | 24 h |
| Carbamoyl Fluoride Synthesis | This compound | (Triphenylphosphonio)difluoroacetate, 4-methylpyridine N-oxide | N-benzyl-N-(4-methoxyphenyl)carbamoyl fluoride | 97 | - |
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing a detailed map of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of N-Benzyl-4-methoxyaniline in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. rsc.orgrsc.org The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.26–7.43 ppm. rsc.orgrsc.org The protons on the methoxyphenyl group show distinct patterns, with two doublets observed around δ 6.72-6.83 ppm and δ 6.55-6.64 ppm, indicative of their positions on the aromatic ring. rsc.orgrsc.org A key singlet signal for the methylene (B1212753) (CH₂) protons connecting the benzyl group to the nitrogen atom is found at approximately δ 4.21–4.41 ppm. rsc.orgrsc.org The methoxy (B1213986) (OCH₃) group protons give rise to a sharp singlet at about δ 3.76–3.87 ppm. rsc.org
¹H NMR Data for this compound
| Proton Type | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Benzyl Aromatic | 7.26 - 7.43 | Multiplet |
| Methoxyphenyl Aromatic | 6.72 - 6.83 | Doublet |
| Methoxyphenyl Aromatic | 6.55 - 6.64 | Doublet |
| Methylene (CH₂) | 4.21 - 4.41 | Singlet |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbon attached to the oxygen of the methoxy group (C-O) resonates at approximately δ 152.2 ppm. rsc.org The carbon of the benzyl group attached to the nitrogen (N-C) appears around δ 139.6-142.5 ppm. rsc.org The aromatic carbons of both the benzyl and methoxyphenyl rings show signals in the region of δ 114.1–128.7 ppm. rsc.org The carbon of the methoxy group (OCH₃) is typically observed at δ 55.8 ppm, and the methylene carbon (CH₂) signal is found at δ 49.3 ppm. rsc.org
¹³C NMR Data for this compound
| Carbon Type | Chemical Shift (δ ppm) |
|---|---|
| C-O (Methoxyphenyl) | 152.2 |
| N-C (Benzyl) | 139.6 - 142.5 |
| Aromatic Carbons | 114.1 - 128.7 |
| Methoxy (OCH₃) | 55.8 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are employed. thieme-connect.comuvic.ca
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca For instance, a DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. uvic.ca
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule, helping to identify adjacent protons, such as those on the aromatic rings. thieme-connect.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon. thieme-connect.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 213, which corresponds to its molecular weight. rsc.orgnist.gov Common fragment ions observed include a peak at m/z 122, resulting from the cleavage of the benzyl group, and a peak at m/z 91, corresponding to the benzyl cation. rsc.orgrsc.org
Key Fragments in the EI-MS of this compound
| m/z | Fragment Ion |
|---|---|
| 213 | [M]⁺ (Molecular Ion) |
| 122 | [M - C₇H₇]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the purity of a compound. In the context of this compound, LC-MS can be used to identify the compound in a reaction mixture and to study its potential degradation products. rsc.org The use of electrospray ionization (ESI), a soft ionization technique, often results in the observation of the protonated molecule [M+H]⁺, which for this compound would be at m/z 214. sci-hub.se
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule.
FT-IR spectroscopy is fundamental for identifying the characteristic functional groups present in this compound. Spectra are often recorded using Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet techniques. nih.gov The resulting spectrum displays distinct absorption bands corresponding to specific molecular vibrations. A prominent feature is the N-H stretching vibration, which appears around 3411-3412 cm⁻¹. rsc.orgredalyc.org Other key absorptions include C-H stretches from the aromatic rings and the methylene bridge, aromatic C=C stretching, and the characteristic C-O-C stretching of the methoxy group. rsc.org
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 3412 | N-H Stretch | rsc.org |
| 3028 | Aromatic C-H Stretch | rsc.org |
| 2932 | Asymmetric CH₂ Stretch | rsc.org |
| 2834 | Symmetric CH₂ Stretch / Methoxy C-H Stretch | rsc.org |
| 1613 | Aromatic C=C Stretch | rsc.org |
| 1516 | Aromatic C=C Stretch | rsc.org |
| 1239 | Asymmetric C-O-C (Aryl Ether) Stretch | rsc.org |
FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar, symmetric molecular vibrations. For this compound, an FT-Raman spectrum, which can be acquired using instruments like a Bruker MultiRAM FT-Raman Spectrometer, would be expected to clearly show the symmetric vibrations of the aromatic rings and the C-C backbone. nih.gov In the analysis of related molecules like N-benzylaniline, density functional theory (DFT) calculations are often employed to aid in the assignment of the observed Raman activities. researchgate.net This approach helps to correlate the experimental spectrum with theoretical vibrational modes, providing a more complete picture of the molecular structure.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials. Depending on the nature of the sample, either single-crystal or powder XRD methods are employed.
Table 3: Representative Crystallographic Data from a Related Structure (N-(4-Chlorobenzylidene)-4-methoxyaniline)
| Parameter | Description | Reference |
|---|---|---|
| Crystal System | The geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). | mdpi.com |
| Space Group | The set of symmetry operations for the unit cell (e.g., P2₁/n). | mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | researchgate.net |
| Dihedral Angle | The angle between the planes of the two benzene (B151609) rings. | researchgate.net |
In many synthetic routes to this compound, heterogeneous catalysts are used. Powder X-ray diffraction (PXRD) is an essential technique for characterizing these solid catalysts. rsc.org PXRD is used to assess the crystallinity, phase purity, and structural integrity of the catalyst before and after the reaction. rsc.org For example, in the synthesis of N-alkylanilines, a graphene oxide-supported N-heterocyclic carbene copper(I) complex (GO-NHC-Cu) was characterized by PXRD. mdpi.com The analysis confirmed the successful grafting of the complex onto the graphene oxide support by observing characteristic changes in the diffraction pattern, such as the appearance of new peaks or shifts in existing ones. mdpi.com Similarly, when metal-organic frameworks (MOFs) like bpy-UiO-Co are used as catalysts, PXRD is performed on the recovered material to ensure that the crystalline framework has not degraded during the catalytic process. rsc.org
Table 4: Applications of PXRD in Catalyst Characterization for Amine Synthesis
| Application | Information Gained | Example Catalyst System | Reference |
|---|---|---|---|
| Phase Identification | Confirms the crystalline structure and purity of the synthesized catalyst. | Graphene Oxide (GO) | mdpi.com |
| Structural Integrity | Verifies that the catalyst's structure is maintained after the reaction. | bpy-UiO-Co MOF | rsc.org |
| Confirmation of Functionalization | Detects changes in the diffraction pattern that indicate successful modification of a support material. | GO-NHC-Cu | mdpi.com |
Advanced Theoretical and Computational Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of N-Benzyl-4-methoxyaniline, might interact with a biological target, typically a protein or enzyme.
Derivatives of this compound have been the subject of multiple molecular docking studies to analyze their interactions with various enzyme targets. These investigations are crucial for rational drug design and for understanding the structural basis of their biological activity.
For instance, studies have explored the inhibitory effects of this compound derivatives against the aldose reductase (AR) enzyme, which is implicated in diabetic complications. nih.gov Molecular docking has revealed that these compounds can fit into the active site of AR, with one potent derivative exhibiting an IC₅₀ value as low as 2.83 μM. nih.gov Other research has used docking to investigate derivatives targeting the Octamer-binding transcription factor 4 (Oct4), a key regulator of spermatogenesis. researchgate.net
In the context of cancer research, docking experiments showed that certain derivatives could target the estrogen receptor-alpha (ERα), suggesting a potential mechanism for inhibiting the growth of breast cancer cells. researchgate.net Furthermore, a derivative, N-[(3-benzyl-2-methylsulfonylimidazol-4-yl)methyl]-4-methoxyaniline, was docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govbrieflands.com The docking analysis highlighted crucial hydrogen bonding interactions with the Arg513 residue in the enzyme's active site. brieflands.com
A summary of enzymes targeted by this compound derivatives and the findings from docking studies is presented below.
| Target Enzyme/Protein | Research Context | Key Findings from Docking Studies | Citations |
| Aldose Reductase (AR) | Diabetic Complications | Strong interactions within the active site, guiding the synthesis of potent inhibitors. | nih.gov |
| Octamer-binding TF 4 (Oct4) | Spermatogenesis | Interaction with the transcription factor, suggesting a role in promoting the process. | researchgate.net |
| Estrogen Receptor-alpha (ERα) | Breast Cancer | Binding to ERα, indicating a potential mechanism for anti-cancer activity. | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Inflammation | Hydrogen bonding with Arg513; pharmacophoric groups oriented similarly to known inhibitors like Celecoxib. | nih.govbrieflands.com |
By visualizing the interactions between a ligand and its target, molecular docking provides profound insights into the mechanism of action at a molecular level. For derivatives of this compound, these studies help explain how they exert their biological effects. The binding mode and energy calculated from docking can predict the inhibitory potential of a compound before it is synthesized, saving time and resources.
The mechanism often involves the specific orientation of the molecule within the enzyme's binding pocket, allowing key functional groups to form favorable interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues. brieflands.com For example, the methoxy (B1213986) group on the aniline (B41778) ring can significantly influence solubility and electronic properties, which in turn affects binding affinity. Understanding these interactions is the first step in designing more effective and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Binary QSAR studies have been successfully conducted on derivatives of this compound. nih.govresearchgate.net These studies were performed in conjunction with molecular docking to better understand the requirements for the inhibition of the aldose reductase enzyme. nih.gov By analyzing a set of related molecules with varying activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for a desired biological effect. This information is invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery projects. durdagilab.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for studying reaction mechanisms and predicting molecular properties.
DFT calculations have been employed to study the synthesis and properties of this compound and its precursors. rsc.org For the related Schiff base, N-Benzylidene-4-methoxyaniline, DFT calculations using various functionals (like B3LYP) have been used to predict vibrational frequencies and thermodynamic parameters, which support experimental data and confirm the molecule's structural stability. Mulliken charge analysis, a product of DFT calculations, has highlighted the imine nitrogen and methoxy oxygen as key electron-donating sites. DFT has also been used to gain insight into the manganese-catalyzed N-alkylation of anilines with alcohols, a reaction that can produce this compound. rsc.org
A critical application of DFT in studying reaction mechanisms is the computation of activation energies and reaction energy barriers. While not extensively detailed in the public literature specifically for this compound, it is a standard output of DFT-based reaction modeling. Research on related compounds suggests that DFT models can be refined using solvent effects and dispersion corrections to better align computed reaction barriers with experimental data. These calculations are fundamental to understanding reaction kinetics and optimizing conditions for chemical synthesis.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamical evolution of the system.
MD simulations have been used to study derivatives of this compound to assess the stability of protein-ligand complexes. nih.gov In a study involving a COX-2 inhibitor derivative, MD simulations were run using GROMACS to understand conformational changes and the stability of the complex over time. nih.gov Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) were analyzed to confirm the stability of the ligand in the enzyme's active site. nih.gov
In another study, MD simulations of a different derivative were performed for 100-nanosecond trajectories in a simulated cell membrane (POPC bilayer) to analyze the orientation of its alkyl chain and its hydrogen bonding with lipid headgroups. These simulations provide a dynamic picture of the molecular interactions, complementing the static view offered by molecular docking.
Applications in Medicinal Chemistry and Biological Activity Research
Aldose Reductase (AR) Inhibition
Aldose reductase (AR) is a critical enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. sav.sk Under hyperglycemic conditions, AR catalyzes the conversion of glucose to sorbitol, leading to osmotic stress and cellular damage. sav.sk Consequently, inhibiting this enzyme is a key therapeutic strategy. Derivatives of N-Benzyl-4-methoxyaniline have been synthesized and evaluated for their AR inhibitory activity. nih.govresearchgate.net
The potency of a compound as an enzyme inhibitor is commonly measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In a study involving a series of sixteen methoxyaniline-derived compounds, significant biological activity against aldose reductase was observed. nih.gov The most active derivative identified in this study exhibited a potent IC₅₀ value of 2.83 μM, indicating strong enzyme inhibition potential. nih.govresearchgate.net This level of potency highlights the potential of the this compound scaffold for developing effective AR inhibitors. nih.gov
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Most Active Methoxyaniline Derivative (Compound 22) | Aldose Reductase (AR) | 2.83 | nih.gov |
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent compounds. For this compound derivatives, molecular docking and quantitative structure-activity relationship (QSAR) studies have been conducted to elucidate the interactions between the inhibitors and the aldose reductase enzyme. nih.govresearchgate.net
These studies have revealed key structural features that contribute to inhibitory potency:
Substitutions on the Benzyl (B1604629) Ring : The nature and position of substituents on the benzyl portion of the molecule significantly affect its binding affinity to the enzyme. nih.govresearchgate.net
Acyl and Tosyl Derivatives : Modifications of the parent N-benzylanilines through the introduction of acyl and tosyl chlorides have been explored to enhance inhibitory effects. nih.gov
Hydrophobic Interactions : Docking studies suggest that the methoxy (B1213986) and benzyl groups of the derivatives interact with the hydrophobic pocket of the aldose reductase enzyme. This interaction is crucial for displacing the NADPH cofactor and inhibiting the enzyme.
Halogen Substitution : In related inhibitor scaffolds, the substitution with a halogen at the para position of an aryl group has been shown to have a remarkable effect on AR inhibition potency. researchgate.net
These insights from SAR and molecular modeling studies provide a rational basis for the future design of novel and more effective AR inhibitors based on the this compound framework. nih.gov
The inhibition of aldose reductase is a promising therapeutic approach for managing chronic diabetic complications. sav.sk By blocking the first and rate-limiting step of the polyol pathway, AR inhibitors can prevent the excessive accumulation of sorbitol in tissues such as the lens, nerves, and kidneys. This accumulation is a primary factor in the development of diabetic cataracts, neuropathy, and nephropathy. sav.sk
Derivatives of this compound, by demonstrating potent AR inhibition, are being investigated for their therapeutic potential in these conditions. nih.gov The development of these compounds as AR inhibitors may open new avenues for creating better therapeutics to alleviate the long-term complications associated with diabetes mellitus. nih.govresearchgate.net
Anticancer and Cytotoxicity Studies
In addition to their role in diabetes research, various aniline (B41778) derivatives are being explored for their potential as anticancer agents. researchgate.net Studies have investigated the cytotoxic effects of this compound derivatives against several human cancer cell lines.
The anticancer potential of these compounds is evaluated by their ability to inhibit the proliferation of and induce death in cancer cells. For instance, a derivative, N-[4-(Heptyloxy)benzyl]-4-methoxyaniline, has demonstrated cytotoxic effects in in vitro studies against human cancer cell lines. Another study focusing on aniline derivatives identified a dimeric compound as being particularly potent across multiple skin cancer cell lines. biorxiv.org While research on the parent compound is limited, derivatives of the core structure have shown notable efficacy. rsc.org
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-[4-(Heptyloxy)benzyl]-4-methoxyaniline | HeLa (Cervical Cancer) | 20.0 | |
| MCF-7 (Breast Cancer) | 25.5 | ||
| Aniline Derivative Dimer (Compound 11) | A431 (Squamous Carcinoma) | 5.0 | biorxiv.org |
| SCC-12 (Squamous Carcinoma) | 2.9 | biorxiv.org | |
| SKMEL-28 (Melanoma) | 4.9 | biorxiv.org | |
| A375 (Melanoma) | 6.7 | biorxiv.org |
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research indicates that derivatives of this compound can induce apoptosis (programmed cell death) and interfere with the cell cycle in cancer cells.
Specific molecular targets and pathways identified include:
Apoptosis Induction : N-[4-(Heptyloxy)benzyl]-4-methoxyaniline was found to induce apoptosis in cancer cells through caspase activation. Another study on benzyl sulfone derivatives derived from Rigosertib, a multi-kinase inhibitor, showed that they could induce tumor cell apoptosis via the p53-Bcl-2-Bax signaling pathway. rsc.org
Cell Cycle Arrest : The cytotoxic effects of N-[4-(Heptyloxy)benzyl]-4-methoxyaniline were also linked to its ability to cause cell cycle arrest.
Kinase Inhibition : In-silico analyses of related phenolic aniline derivatives have suggested potential interactions with several protein kinases that are often dysregulated in cancer, such as CDK8, CLK4, Fyn, and ROCK1/2, as well as the DNA repair enzyme PARP. biorxiv.org
These findings suggest that the this compound scaffold can be a versatile starting point for designing new anticancer agents that act on various critical cancer pathways. rsc.org
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The this compound core structure and its precursors have been a source of compounds with notable antimicrobial properties.
Antibacterial and Antifungal Activity: Derivatives of N-benzylideneaniline, which can be reduced to form N-benzylaniline compounds, have demonstrated activity against various bacterial strains. For instance, certain Schiff bases, which are precursors to this compound, have been investigated for their antibacterial effects. Research has shown that benzylamine (B48309) derivatives can exhibit significant bactericidal activity, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.
In the realm of antifungal research, derivatives have also shown promise. For example, a compound synthesized from 4-(7-cyclohepta-1,3,5-trienyl)-aniline, a related aniline structure, displayed antimycotic activity against five different strains of Candida yeast. Furthermore, hydrazine-based compounds incorporating a 4-methoxyaniline moiety have demonstrated fungicidal activity against Candida albicans, including drug-resistant clinical isolates. mdpi.com One such compound, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, was identified as having antifungal properties against C. albicans. mdpi.com
Antiviral Activity: While direct antiviral studies on this compound are limited, the broader class of N-benzyl compounds is being explored for antiviral applications. A notable example is the identification of N-benzyl-4,4,-disubstituted piperidines as potent inhibitors of the influenza A virus, specifically the H1N1 subtype. These compounds act by inhibiting the hemagglutinin (HA)-mediated membrane fusion process, a critical step in the viral entry into host cells. This suggests that the N-benzyl scaffold, a key feature of this compound, has potential for the development of novel antiviral agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its derivatives has been a subject of scientific investigation. Derivatives of the precursor N-Benzylidene-4-methoxyaniline have been studied for their capacity to inhibit inflammatory responses.
Research on N-[4-(Heptyloxy)benzyl]-4-methoxyaniline, a derivative, has shown that it can modulate inflammatory pathways. Specifically, it has been observed to significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated macrophage models.
In a more targeted study, a derivative known as decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) demonstrated significant anti-inflammatory and anti-oxidative effects. frontiersin.org In preclinical models, rectal administration of DMMA reduced the severity of colitis, decreased the activity of myeloperoxidase (an indicator of neutrophil infiltration), and lowered the production of inflammatory mediators like cytokine-induced neutrophil chemoattractant-3 (CINC-3) and TNF-α in the colon. frontiersin.org Furthermore, oral administration of DMMA ameliorated collagen-induced rheumatoid arthritis in mice by diminishing the levels of inflammatory cytokine transcripts. frontiersin.org
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| N-[4-(Heptyloxy)benzyl]-4-methoxyaniline | Stimulated Macrophages | Reduction of pro-inflammatory cytokines (TNF-α, IL-6). | |
| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | DNBS-induced Colitis (Rat) | Reduced colitis severity, myeloperoxidase activity, and inflammatory mediators (CINC-3, TNF-α). | frontiersin.org |
| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | Collagen-induced Rheumatoid Arthritis (Mouse) | Ameliorated arthritis, decreased inflammatory cytokine transcripts. | frontiersin.org |
Tyrosinase Inhibition and Related Applications
This compound and its analogues have garnered interest as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibitory activity makes them promising candidates for the treatment of hyperpigmentation disorders and for use as skin-whitening agents in cosmetics. scientific.net
The mechanism of action involves the disruption of the melanin production pathway by inhibiting tyrosinase activity. Research has shown that fluorinated N-benzylaniline derivatives can be potent tyrosinase inhibitors. For example, N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline was identified as the most potent inhibitor of mushroom tyrosinase in one study, with an inhibition of 75.4% at a concentration of 500 µM, comparable to the well-known inhibitor, kojic acid. scientific.netresearchgate.net This compound also demonstrated superior anti-melanogenic activity in B16F10 murine melanoma cells compared to kojic acid, suggesting its potential as a novel agent against skin hyperpigmentation. scientific.netresearchgate.net
Furthermore, studies on (E)-N-substituted benzylidene-hydroxy and methoxy-aniline derivatives have shown that those with a 4-methoxy- or 4-hydroxy-anilino group exhibit more potent inhibition against mushroom tyrosinase than those with a 2-hydroxyanilino group. researchgate.net
Table 2: Tyrosinase Inhibition by this compound Derivatives
| Compound | Assay | Inhibition | Reference |
|---|---|---|---|
| N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline | Mushroom Tyrosinase | 75.4 ± 0.34 % at 500 µM | scientific.netresearchgate.net |
Neurotransmission Enzyme Interactions (e.g., Acetylcholinesterase)
This compound has been identified as a compound that interacts with acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition can increase acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comwikipedia.org
The N-benzyl moiety is a common feature in known acetylcholinesterase inhibitors. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) is a potent and selective AChE inhibitor used in the treatment of Alzheimer's disease. nih.gov The development of such compounds often involves structure-activity relationship (SAR) studies to optimize their inhibitory activity. nih.gov
Recent research into naphthoquinone derivatives has also highlighted the potential of aniline moieties in AChE inhibition. mdpi.com Docking studies with 1,2-naphthoquinone (B1664529) derivatives containing aniline groups have shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, suggesting a dual binding mechanism. mdpi.com These findings underscore the potential of the this compound scaffold in designing new and effective acetylcholinesterase inhibitors.
Regulation of Spermatogenesis via Oct4 Targeting
A particularly novel area of research for this compound is its role in reproductive medicine, specifically in the regulation of spermatogenesis. Research indicates that this compound primarily targets the Octamer-binding transcription factor 4 (Oct4). researchgate.net
Oct4 is a crucial regulator of spermatogenesis, and its activation has been shown to effectively promote this process. researchgate.net This makes Oct4 an attractive target for the development of treatments for certain types of male infertility, such as non-obstructive azoospermia, for which specific drug treatments are currently lacking. researchgate.net The ability of this compound to activate Oct4 suggests its potential as a lead compound for developing new therapies to address male infertility. researchgate.net
Drug Design and Development Utilizing this compound Scaffolds
The this compound scaffold serves as a versatile building block in drug design and development due to its favorable chemical properties and diverse biological activities. Molecular docking studies are frequently employed to understand the interactions between derivatives of this scaffold and their target enzymes, providing valuable insights into their mechanisms of action.
One area of application is in the development of aldose reductase inhibitors, which are therapeutic targets for diabetic complications. Derivatives such as N-Benzyl-N-(4-methoxyphenyl)acetamide have shown inhibitory effects on this enzyme. Docking studies suggest that the methoxy and benzyl groups of these derivatives interact with the hydrophobic pocket of the enzyme.
The benzyl moiety itself can act as a critical component in molecular design. For example, in quinoxaline-based scaffolds, the presence of a benzyl group has been shown to act as a "switch" for DNA intercalation, a mechanism relevant to the development of antitumor agents. researchgate.net This highlights the importance of the benzyl group in mediating specific molecular interactions, a principle that can be applied to the design of drugs based on the this compound scaffold for a wide range of therapeutic targets.
Applications in Materials Science and Industrial Chemistry
Dyes and Pigments Production
The stable chemical structure and reactivity of N-Benzyl-4-methoxyaniline make it a useful component in the manufacturing of dyes and pigments. biosynth.com Its derivatives can be specifically engineered to achieve desired colors and properties for various industrial applications. The presence of the chromophoric methoxy-aniline system contributes to the potential coloristic properties of molecules derived from it. Related compounds, such as N-benzyl-3,4-dimethoxyaniline, are also utilized in dye production, highlighting the general utility of this class of compounds in the coloration industry. smolecule.com
Polymer and Coating Development
In the realm of polymer science, this compound and its parent structures are involved in the development of advanced polymers and coatings. Substituted anilines are key monomers for producing functionalized polyanilines (PANI). rsc.org These polymers are part of a class of conductive polymers known for a unique combination of properties including redox activity, thermal stability, and both ionic and electronic conductivity. rsc.org
The electrochemical polymerization of monomers like 3-methoxyaniline is a method used to create these polymer films. tandfonline.com The characteristics of the resulting polymer can be significantly altered by the presence, type, and position of substituents on the aromatic ring. rsc.org This allows for the fine-tuning of material properties for specific uses, such as anti-corrosion coatings and materials for nanoelectronics. rsc.org The use of related compounds like N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline in polymer production further underscores the role of these building blocks in materials science.
Reagent in Organic Synthesis
This compound is a valuable reagent in organic synthesis due to its versatility. It can participate in a range of chemical transformations, including oxidation, reduction, and substitution reactions, making it an important intermediate for chemists.
As a functionalized aniline (B41778), this compound serves as an organic building block, which are fundamental components used to construct larger, more intricate molecular structures. cymitquimica.com These building blocks are essential for synthesizing a wide array of products, from pharmaceuticals to materials for biochemical research. cymitquimica.com
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, certain derivatives have been identified as potent inhibitors of the enzyme aldose reductase, which is a target in the development of therapies for diabetic complications. This highlights the role of this compound as a foundational structure for creating complex and biologically active molecules.
The compound is specifically utilized as a reagent in the synthesis of heterocycles, other substituted anilines, and amides. Nitrogen-containing heterocycles are particularly important structural motifs found in a vast number of medicinal agents and natural products. whiterose.ac.uk The synthesis of these privileged structures is a major focus of academic and industrial research. whiterose.ac.uk
The synthesis of various substituted anilines can be achieved through N-alkylation reactions. For example, the reaction between different aniline derivatives and benzyl (B1604629) alcohol can be catalyzed to produce a range of N-benzyl anilines. The yield of these reactions can be influenced by the electronic nature of substituents on the aniline ring, as demonstrated in the table below.
Table 1: Catalytic N-Alkylation of Substituted Anilines with Benzyl Alcohol
| Aniline Reactant | Product | Yield (%) |
|---|---|---|
| 4-Methoxyaniline | This compound | 86 |
| 2-Methoxyaniline | N-Benzyl-2-methoxyaniline | 71 |
| 4-Bromoaniline | N-Benzyl-4-bromoaniline | 82 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 80 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | 72 |
| 2-Nitroaniline | N-Benzyl-2-nitroaniline | 64 |
Data sourced from a study on N-alkylation catalyzed by NHC–Ir(III) complexes. nih.gov
This reactivity showcases the utility of aniline derivatives as platforms for creating a diverse library of more complex amine-based compounds. nih.gov
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Pathways
The classical synthesis of N-benzyl-4-methoxyaniline often involves the reductive amination of 4-methoxyaniline with benzaldehyde (B42025) or the reaction of 4-bromoanisole (B123540) with benzylamine (B48309). While effective, these methods can sometimes require harsh conditions or expensive catalysts. Future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic routes.
One promising avenue is the use of novel catalytic systems. For instance, iron-catalyzed N-benzylation of 4-methoxyaniline with 4-fluorobenzaldehyde (B137897) has demonstrated high yields. Further exploration of earth-abundant metal catalysts, such as those based on copper or nickel, could lead to more sustainable processes. wjpmr.comnih.gov The development of one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, is another key area of focus. A one-pot, three-component reaction involving benzaldehyde, 4-methoxyaniline, and a catalyst like cerium(III) chloride heptahydrate has been reported as a viable method. evitachem.com
Additionally, photocatalytic methods are emerging as a powerful tool in organic synthesis. Visible-light-induced photocatalytic dehydrogenation of allylic amines presents a novel strategy for synthesizing N-aryl amines under mild conditions. nih.gov Adapting such methods for the synthesis of this compound could offer significant advantages in terms of energy efficiency and reduced waste.
Deeper Mechanistic Understanding of Biological Activities
This compound and its derivatives have shown a range of biological activities, including the potential to inhibit enzymes like aldose reductase, which is implicated in diabetic complications. Some derivatives have also been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.
Future research will focus on elucidating the precise molecular mechanisms underlying these activities. Molecular docking studies have provided initial insights into how these compounds might bind to the active sites of target enzymes. brieflands.com However, more detailed structural biology studies, such as X-ray crystallography of the compound bound to its protein target, are needed to fully understand these interactions.
Furthermore, investigating the metabolic fate of this compound is crucial. Studies on the in-vitro metabolism of the related compound, N-benzyl-4-methylaniline, have shown that it can be hydroxylated by liver microsomes. nih.gov Understanding the metabolic pathways of this compound will be essential for developing it into a potential therapeutic agent. Research into its effects on cellular signaling pathways, such as the NF-κB pathway, could also reveal new therapeutic applications. nih.gov
Development of Highly Selective Derivatives
The development of derivatives of this compound with enhanced selectivity for specific biological targets is a key translational goal. By modifying the core structure, it is possible to fine-tune the compound's properties to improve its potency and reduce off-target effects.
For example, the introduction of different substituents on the aniline (B41778) or benzyl (B1604629) rings can significantly impact biological activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is systematically evaluated, will be instrumental in guiding the design of more selective derivatives. For instance, the synthesis and evaluation of a series of 1,3,5-triazine (B166579) derivatives incorporating a 3-fluoro-4-methoxyaniline (B107172) moiety have been explored for their potential as adenosine (B11128) receptor ligands. mdpi.com
The synthesis of derivatives with different functional groups can also lead to compounds with novel biological profiles. For example, parthenolide (B1678480) derivatives incorporating 4-methoxyaniline have been synthesized and evaluated for their anti-leukemia activity. nih.gov This highlights the potential of using this compound as a scaffold for creating new bioactive molecules.
Advanced Materials Applications
The unique chemical structure of this compound, featuring aromatic rings and a flexible linker, makes it a candidate for applications in materials science. Aniline and its derivatives are known to be precursors for conducting polymers and have been used in the manufacturing of dyes and ferromagnetic materials. sci-hub.sersc.org
Future research could explore the polymerization of this compound or its derivatives to create novel polymers with interesting electronic or optical properties. The solubility of such polymers in common organic solvents would be a significant advantage for film formation and device fabrication. rsc.orgresearchgate.net These materials could find applications in sensors, for example, for detecting moisture or ammonia. rsc.orgresearchgate.net
The conjugated structure of the related imine, N-benzylidene-4-methoxyaniline, suggests potential applications in the development of dyes or pigments with interesting optical properties. ontosight.ai Further investigation into the photophysical properties of this compound and its derivatives could lead to their use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. The ability of the imine to form stable complexes with metal ions also opens up possibilities in catalysis and materials design. evitachem.com
Green Chemistry Enhancements for Sustainable Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. colab.ws Future research on this compound will undoubtedly focus on incorporating these principles into its synthesis.
One approach is the use of environmentally benign solvents, such as water or magnetized distilled water, for N-arylation reactions. researchgate.netresearchgate.net Catalyst- and solvent-free synthesis methods, such as solid-state melt reactions, offer another green alternative. researchgate.net The use of recyclable catalysts, like cation exchange resins or supported metal catalysts, can also significantly improve the sustainability of the synthesis. redalyc.orgmdpi.com
Furthermore, the development of synthetic routes that utilize renewable resources is a key goal of green chemistry. rsc.org For instance, the "hydrogen borrowing" methodology, which uses alcohols (potentially derived from biomass) for the N-alkylation of amines, is a promising sustainable approach. rsc.org The use of natural catalysts, such as Kinnow peel powder for the synthesis of the related imine, N-benzylidene-4-methoxyaniline, demonstrates the potential for innovative and eco-friendly catalytic systems. evitachem.com Research into one-pot syntheses catalyzed by nano-gold supported on iron oxide also points towards more sustainable and efficient production methods. sci-hub.st
Q & A
Q. What are the established synthetic routes for N-Benzyl-4-methoxyaniline, and how do reaction conditions influence yield?
Q. How is this compound characterized structurally and chemically?
Characterization relies on ¹H/¹³C NMR spectroscopy :
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound is limited, analogous compounds (e.g., 4-Methoxy-N-methylaniline) require:
- Engineering controls : Negative pressure demand systems to limit organic vapor exposure .
- Personal protective equipment (PPE) : NIOSH-approved face shields, gloves inspected for integrity, and protocols for decontaminating gloves post-use .
Advanced Research Questions
Q. How do catalytic mechanisms differ in N-alkylation reactions involving benzyl alcohol?
Nickel(II) complexes facilitate dehydrogenation of benzyl alcohol to benzaldehyde, followed by condensation with 4-methoxyaniline to form the C–N bond. The base (KOBut) aids in deprotonation, enhancing nucleophilic attack by the amine . In contrast, borazane-based systems promote reductive alkylation via in situ imine formation, followed by reduction . Mechanistic divergence is evident in solvent sensitivity: toluene stabilizes nickel intermediates, while polar solvents disrupt borazane activity.
Q. What contradictions exist in reported yields, and how can they be resolved through experimental design?
Discrepancies in yields (94% vs. 56% for nickel catalysts) arise from catalyst loading and purity. For reproducibility:
Q. What are the biochemical applications of this compound derivatives?
Derivatives like N-Benzyl-N-(4-methoxyphenyl)acetamide exhibit aldose reductase inhibition , a therapeutic target for diabetic complications. Docking studies suggest the methoxy and benzyl groups interact with the enzyme’s hydrophobic pocket, displacing substrate NADPH . Researchers should synthesize derivatives via acetylation/sulfonation of the parent amine and validate inhibition via enzyme kinetics (IC₅₀ assays).
Methodological Notes
- Contradiction Analysis : Cross-validate NMR data (e.g., δ 3.77 for OCH₃ vs. δ 3.78 ) to confirm batch consistency.
- Catalyst Optimization : Screen ligands (e.g., diphosphine-phosphonite) to enhance nickel complex stability at lower loadings .
- Safety Protocols : Adapt exposure controls from structurally similar anilines until compound-specific data is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
